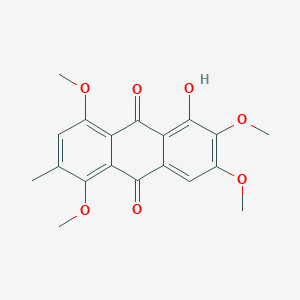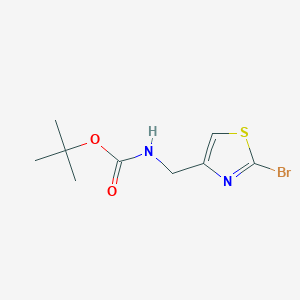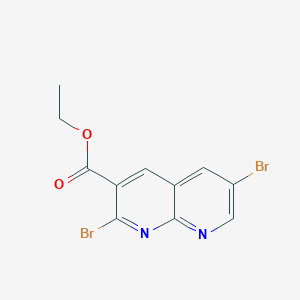
1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various plants, fungi, and lichens. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxyl group attached to the anthracene-9,10-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of benzoic acid and 3,5-dihydroxybenzoic acid to form 1,3-dihydroxyanthracene-9,10-dione.
Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at the 2, 3, 5, and 8 positions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death. The presence of multiple methoxy groups enhances its ability to penetrate cell membranes and exert its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
- 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione
- 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
Comparison: 1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione is unique due to the presence of four methoxy groups and a hydroxyl group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
139644-28-3 |
|---|---|
Molekularformel |
C19H18O7 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
1-hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O7/c1-8-6-10(23-2)13-14(18(8)25-4)15(20)9-7-11(24-3)19(26-5)17(22)12(9)16(13)21/h6-7,22H,1-5H3 |
InChI-Schlüssel |
IEQJWNREVVCVGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1OC)C(=O)C3=CC(=C(C(=C3C2=O)O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)







![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)

